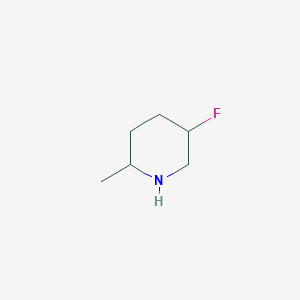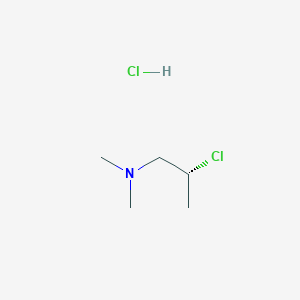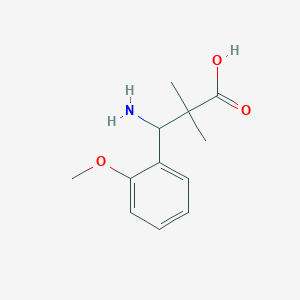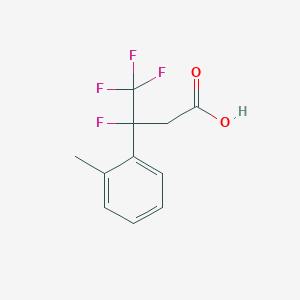
5-Fluoro-2-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-methylpiperidine is a fluorinated piperidine derivative. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 5-Fluoro-2-methylpiperidine typically involves the fluorination of 2-methylpiperidine. One common method is the direct fluorination using elemental fluorine or other fluorinating agents under controlled conditions. Industrial production methods may involve continuous flow systems to ensure safety and efficiency .
Analyse Chemischer Reaktionen
5-Fluoro-2-methylpiperidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various fluorinated piperidine derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-methylpiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated piperidines are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-methylpiperidine involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methylpiperidine can be compared with other fluorinated piperidines and pyridines:
2-Fluoro-5-methylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains additional fluorine atoms, leading to different chemical properties.
3-Fluoropyridine: Another fluorinated pyridine with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H12FN |
|---|---|
Molekulargewicht |
117.16 g/mol |
IUPAC-Name |
5-fluoro-2-methylpiperidine |
InChI |
InChI=1S/C6H12FN/c1-5-2-3-6(7)4-8-5/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
RDCNWGJQEZPYLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CN1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)





![3-Bromo-6-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B15226356.png)


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)
![Spiro[3.3]heptan-1-ylmethanamine](/img/structure/B15226389.png)

